Quinazoline-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXVESHUPPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309082 | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-41-1 | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinazoline 7 Carboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes
Approaches from Aminoterephthalic Acid and Isophthalic Acid
Historically, the synthesis of quinazoline (B50416) carboxylic acids has utilized aminobenzoic acid precursors. Early work by Bogert and colleagues detailed the preparation of 6- and 7-carboxy-4-ketodihydroquinazolines from 4-aminoisophthalic acid and aminoterephthalic acid. acs.org These methods typically involve the condensation of the amino acid with a suitable one-carbon synthon, such as urea (B33335), to form the quinazoline ring. acs.org
A more contemporary approach involves the synthesis of 3-hydroxy-2-phenyl-4(1H)-quinolinone-7-carboxylic acids starting from 2-aminoterephthalic acid. nih.gov This method is based on the reaction of 2-aminoterephthalic acid with substituted α-bromoacetophenones, followed by cyclization of the resulting bisphenacylesters in polyphosphoric acid. nih.gov This reaction yields a mixture of the desired quinolinone-7-carboxylic acids and their corresponding phenacyl esters. nih.gov
Another synthetic pathway begins with the hydrolysis of dimethyl aminoterephthalate to 2-aminoterephthalic acid. nih.gov Selective esterification of the carboxylic acid at the 4-position is achieved using trimethylchlorosilane in methanol. nih.gov The resulting monoester is then treated with thionyl chloride to form the acid chloride, which reacts with ammonium (B1175870) isothiocyanate to generate a key quinazoline intermediate after spontaneous ring closure. nih.gov
Synthesis from Isatoic Anhydride-8-amide and Derivatives
Isatoic anhydride (B1165640) and its derivatives serve as versatile starting materials for the synthesis of quinazolines and quinazolinones. A straightforward and efficient method has been developed for the preparation of isatoic anhydride-8-amide from isatin-7-carboxylic acid. nih.gov This intermediate can then be used to produce a variety of quinazoline derivatives through pH-sensitive cyclization chemistry. nih.govresearchgate.net This approach is notable for being inexpensive, rapid, and scalable, allowing for the synthesis of both known and novel quinazolines at room temperature. nih.govresearchgate.net
Furthermore, acid-catalyzed methods have been developed for the synthesis of isatoic anhydride-8-secondary amides (IASAs). nih.gov These IASAs are valuable precursors that can be transformed into diverse products, including quinazoline-N3-alkyl-8-acids or amides, 2-substituted quinazoline-8-amides, and 2,4-disubstituted quinazoline-8-amides. nih.gov The synthesis of quinazolin-dione-N-3-alkyls, which are isomers of IASAs, can be achieved in a one-pot reaction from isatin (B1672199) by trapping an imidic acid intermediate under acidic conditions. nih.gov
Three-component reactions involving isatoic anhydride, an aldehyde or ketone, and an amine or urea are also common. orgchemres.org For instance, the reaction of isatoic anhydride, an aromatic aldehyde, and urea under solvent-free conditions using a solid acid catalyst like sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) can produce 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org
General Methods for Quinazolinone-Based Carboxamide Synthesis
The synthesis of quinazolinone-based carboxamides often involves the activation of a carboxylic acid group on the quinazolinone ring, followed by coupling with an amine. A general method involves treating the quinazolinone-7-carboxylic acid derivative with 1,1'-carbonyldiimidazole (B1668759) (CDI) in anhydrous dioxane under reflux. acs.org Subsequent addition of an amine derivative leads to the formation of the corresponding carboxamide. acs.org
Another strategy for synthesizing quinazolinone-2-carboxamides starts from a substituted anthranilic acid. acs.org Condensation with ethyl cyanoformate yields a quinazolinone with an ester group at the 2-position. acs.org This ester is sufficiently reactive to undergo amidation with an amine in the presence of a base like triethylamine (B128534) to afford the desired quinazolinone-2-carboxamides. acs.org
One-pot, three-component reactions have also been employed for the synthesis of quinazoline-4-carboxylic acid and its derivatives. dergipark.org.tr For example, the condensation of the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin) with an aldehyde and ammonium acetate (B1210297) yields 2-substituted-quinazoline-4-carboxylic acid. dergipark.org.tr The carboxylic acid can then be converted to its acid chloride using thionyl chloride, which is subsequently reacted with various amines to produce a range of amide derivatives. dergipark.org.tr
Advanced Synthetic Strategies
Palladium-Catalyzed Reactions in Quinazoline Synthesis
Palladium-catalyzed reactions have become a cornerstone in the synthesis of quinazoline derivatives, offering high efficiency and broad functional group tolerance. researchgate.net
One notable application is the Suzuki cross-coupling reaction. mdpi.com This reaction is used to form C-C bonds by coupling an organic electrophile, such as a bromo-substituted quinazoline, with an organic boronate nucleophile in the presence of a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com This method has been successfully used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com
Palladium catalysis is also employed in the N-monoarylation of amidines. organic-chemistry.org This method allows for the coupling of both aryl and alkyl amidines with a wide range of aryl bromides, chlorides, and triflates with high selectivity for monoarylation. organic-chemistry.org A subsequent one-pot reaction, where an aldehyde is added to the crude arylation mixture, leads to the synthesis of quinazoline derivatives. organic-chemistry.org
Furthermore, palladium-catalyzed carbonylative coupling reactions provide another route to quinazoline scaffolds. rsc.org The reaction of 2-aminobenzylamine with aryl bromides in the presence of carbon monoxide and a palladium catalyst results in the formation of quinazolines in a one-pot, one-step process involving aminocarbonylation, condensation, and oxidation. rsc.org
Three-component reactions catalyzed by palladium have also been developed. For instance, the reaction of bis-(2-iodoaryl)carbodiimide, an isocyanide, and an amine in the presence of a palladium catalyst yields quinazolino[3,2-a]quinazolines through a sequence of nucleophilic attack, isocyanide insertion, and C-N coupling. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
| Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |
| N-Monoarylation/Cyclization | Amidines, Aryl halides, Aldehyde | Palladium catalyst, Cs₂CO₃, DDQ | Quinazoline derivatives | organic-chemistry.org |
| Carbonylative Coupling | 2-Aminobenzylamine, Aryl bromides | Palladium catalyst, CO | Quinazolines | rsc.org |
| Three-Component Reaction | Bis-(2-iodoaryl)carbodiimide, Isocyanide, Amine | Palladium catalyst | Quinazolino[3,2-a]quinazolines | rsc.org |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer an economical and efficient alternative for the synthesis of quinazolines and their derivatives. chim.it These methods often proceed under mild conditions and exhibit good functional group tolerance.
A notable copper-catalyzed process involves the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines. nih.govacs.org Using molecular oxygen as the sole oxidant, this reaction proceeds via cleavage of the C-C triple bond and subsequent construction of new C-N and C-C bonds in a single operation. nih.govacs.org
Another approach utilizes a ligand-free copper-catalyzed cascade reaction starting from substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org This method involves a sequential Ullmann-type coupling and aerobic oxidation to afford quinazoline derivatives. organic-chemistry.org The reaction is typically catalyzed by CuI with K₂CO₃ as the base in a solvent like 2-propanol. organic-chemistry.org
Copper catalysts are also effective in the synthesis of quinazolin-4(3H)-ones. A domino reaction of alkyl halides and anthranilamides catalyzed by copper(I) bromide under air provides 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org
Furthermore, a copper-catalyzed cascade cyclization/hydrodehalogenation reaction has been reported for the synthesis of quinazolines. rsc.org This method uses acetamide (B32628) as a nitrogen source and water as a hydrogen source, providing a modular route from readily available starting materials. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
| Cyclization/C-C Cleavage | Benzonitriles, 2-Ethynylanilines | Cu(OAc)₂, O₂ | Substituted quinazolines | nih.govacs.org |
| Cascade Ullmann Coupling/Oxidation | (2-Bromophenyl)methylamines, Amides | CuI, K₂CO₃ | Quinazoline derivatives | organic-chemistry.org |
| Domino Reaction | Alkyl halides, Anthranilamides | CuBr, Air | 2-Substituted quinazolin-4(3H)-ones | organic-chemistry.org |
| Cascade Cyclization/Hydrodehalogenation | Aryl aldehydes, Acetamide | Cu(I) catalyst, H₂O | Quinazolines | rsc.org |
Derivatization and Structural Modification
The carboxylic acid group at the 7-position of the quinazoline ring is a versatile functional handle that allows for extensive derivatization and structural modification. This enables the synthesis of a wide array of analogues, particularly amides, which are of significant interest in medicinal chemistry.
Introduction of Amide Fragments
The conversion of the C7-carboxylic acid to a carboxamide is a common and crucial transformation. This is typically achieved through a two-step process: activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A general and effective method involves activating the carboxylic acid derivative with a coupling agent. For instance, a quinazolinone-7-carboxylic acid can be treated with 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dioxane. nih.govacs.org The mixture is heated to form a highly reactive acyl-imidazole intermediate. Subsequent addition of the desired amine to the reaction mixture leads to the formation of the corresponding amide. nih.govacs.org
Alternatively, the carboxylic acid can be converted to a more reactive acid chloride. This is commonly done by reacting the quinazoline-7-carboxylic acid with thionyl chloride (SOCl₂). dergipark.org.tr The resulting quinazoline-7-carbonyl chloride is then reacted with various aliphatic or aromatic amines to yield the target amide derivatives in high yields. dergipark.org.tr
The table below summarizes common reagents used for the formation of amide fragments from quinazoline carboxylic acids.
| Activation Method | Reagent(s) | Typical Amine Substrates | Reference |
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) | Aliphatic and aromatic amines | acs.org |
| Coupling Agent | HATU, Triethylamine | Butylamine, Morpholine | mdpi.com |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Aliphatic and aromatic amines | dergipark.org.tr |
Synthesis of Quinazolinone-7-carboxamide Analogues
A significant area of research focuses on quinazolinone-7-carboxamide analogues due to their biological potential. nih.govnih.gov The synthesis of these compounds often begins with precursors like dimethyl aminoterephthalate. nih.govacs.org A multi-step sequence is employed to first construct the quinazolinone ring while preserving or installing the carboxylic acid at the 7-position, which is then converted to the amide.
A representative synthetic route is outlined below:
Intermediate Formation: Dimethyl aminoterephthalate is hydrolyzed to 2-aminoterephthalic acid. Selective esterification yields a monoester intermediate, which is then treated with thionyl chloride and ammonium isothiocyanate to produce a common quinazoline intermediate (e.g., a 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate). acs.org
Hydrolysis and Alkylation: The ester group is hydrolyzed to the free carboxylic acid using a base like sodium hydroxide. This step can be performed simultaneously with alkylation at another position on the quinazoline ring to produce various 7-carboxyquinazolinone intermediates. nih.govacs.org
Amide Formation: The resulting 7-carboxyquinazolinones are then coupled with a diverse range of amines to synthesize the final 7-carboxamide analogues. nih.govacs.org This final step typically employs standard amide bond formation conditions, such as using CDI as a coupling agent. nih.govacs.org
This strategy has been used to generate libraries of quinazolinone-7-carboxamides for structure-activity relationship (SAR) studies. For example, coupling various amines with a 2-(benzylthio)-4-oxo-3,4-dihydrothis compound core has produced potent inhibitors of enzymes like soluble epoxide hydrolase (sEH). nih.govacs.orgnih.gov
The table below shows examples of synthesized quinazolinone-7-carboxamide analogues and their reported biological activity.
| Compound Name | Amide Fragment | Biological Target | Activity (IC₅₀) | Reference |
| Compound 34 | N-(2-aminobenzyl) | sEH / FLAP | 0.66 µM / 2.91 µM | nih.govacs.org |
| Compound 35 | N-(2-(methylamino)benzyl) | sEH | 0.30 µM | nih.govacs.org |
| Compound 37 | N-(2-(ethylamino)benzyl) | sEH | 0.44 µM | nih.govacs.org |
| Compound 43 | N-((1-methyl-1H-imidazol-2-yl)methyl) | sEH | 0.38 µM | nih.govacs.org |
Formation of Fused Heterocyclic Systems Containing the this compound Moiety
The quinazoline nucleus serves as a valuable scaffold for the construction of more complex, fused polyheterocyclic systems. brieflands.com Functionalization of the quinazoline ring, including at the 7-position, allows for subsequent ring-closure reactions to build additional heterocyclic rings. brieflands.comscirp.org
One common strategy involves the reaction of a substituted quinazolinone with a reagent that can react with two sites on the quinazoline core to form a new ring. For example, 2-(o-aminophenyl)-4(3H)-quinazolinone can be fused with ortho-esters under microwave irradiation to yield quinazolino[4,3-b]quinazolin-8-ones. frontiersin.orgnih.gov
While direct examples starting from this compound are less common, the carboxylic acid group itself can participate in cyclization reactions. For instance, it could be theoretically converted into an amino or hydrazide group, which could then be cyclized with an appropriate partner to form fused systems like triazolo-quinazolines or pyrimido-quinazolines. The synthesis of deoxyvasicinone, a fused tricyclic quinazoline, proceeds by condensing anthranilic acid with a chloro acylchloride to form a benzoxazinone (B8607429) intermediate, which then reacts with an amine to provide the fused product. brieflands.com This highlights a general principle where a functional group on the initial benzene (B151609) ring (analogous to the 7-position of quinazoline) is key to the subsequent fusion. brieflands.com
Furthermore, the synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles has been achieved via a microwave-assisted Dimroth rearrangement, demonstrating the construction of a thiazole (B1198619) ring fused to the f-face of the quinazoline system. frontiersin.orgnih.gov Such strategies could be adapted to this compound derivatives to create novel fused heterocyclic frameworks.
Pharmacological Investigations and Biological Activities of Quinazoline 7 Carboxylic Acid Derivatives
Enzyme Inhibition Studies
The therapeutic potential of quinazoline-7-carboxylic acid derivatives is largely attributed to their ability to selectively inhibit specific enzymes. Extensive research has been conducted to evaluate their inhibitory profiles against several critical enzyme targets.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatetraenoic acids (di-HETEs). nih.govresearchgate.net Inhibition of sEH is a promising therapeutic strategy for a variety of inflammatory, cardiovascular, and metabolic disorders by preserving the beneficial effects of EETs. nih.govnih.gov
In the quest for novel sEH inhibitors, researchers synthesized a series of quinazoline-4(3H)-one-7-carboxamide derivatives. nih.govnih.gov This work was inspired by a previously identified 5-lipoxygenase-activating protein (FLAP) inhibitor, a quinazolinone-7-carboxylic acid derivative, which itself lacked sEH inhibitory activity. acs.org By incorporating amide or thiobenzyl fragments into the quinazolinone nucleus, new compounds with potent sEH inhibitory activity were developed. nih.govnih.gov
Several of these quinazolinone-7-carboxamides demonstrated significant and selective inhibition of sEH. nih.govnih.gov Notably, compounds 34 , 35 , 37 , and 43 exhibited IC₅₀ values in the range of 0.30–0.66 μM for sEH inhibition. nih.govnih.gov One particular derivative, referred to as sEH inhibitor-11 (compound 35 ), displayed an IC₅₀ value of 0.3 μM for sEH. medchemexpress.com The structure-activity relationship (SAR) studies highlighted the critical role of the amide and thiobenzyl moieties in conferring this potent inhibitory activity. nih.govnih.gov
Table 1: sEH Inhibitory Activity of Selected this compound Derivatives
| Compound | IC₅₀ (μM) for sEH |
|---|---|
| 34 | 0.30–0.66 nih.govnih.gov |
| 35 (sEH inhibitor-11) | 0.3 medchemexpress.com |
| 37 | 0.30–0.66 nih.govnih.gov |
5-Lipoxygenase Activating Protein (FLAP) Inhibition
The 5-lipoxygenase (5-LO) pathway is a crucial component of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes (LTs). nih.gov The 5-lipoxygenase-activating protein (FLAP) is essential for the activation of 5-LO, making it a prime target for anti-inflammatory drug development. nih.govresearchgate.net
A quinazolinone-7-carboxylic acid derivative, compound 5 , was initially identified as a novel FLAP inhibitor with an IC₅₀ of 0.87 μM in a cellular leukotriene biosynthesis assay. acs.orgresearchgate.net This discovery prompted further investigation into this chemical scaffold. Interestingly, while the subsequent focus shifted to developing sEH inhibitors from this parent compound, some of the new derivatives retained FLAP inhibitory properties. nih.gov
For instance, compound 34 , which was a potent sEH inhibitor, also demonstrated the ability to inhibit FLAP-mediated leukotriene biosynthesis with an IC₅₀ value of 2.91 μM. nih.govnih.gov This dual inhibition of both sEH and FLAP presents a powerful anti-inflammatory strategy. researchgate.net In contrast, sEH inhibitor-11 (compound 35 ) showed weak FLAP inhibition, with an IC₅₀ greater than 10 μM. medchemexpress.com
Table 2: FLAP Inhibitory Activity of Selected this compound Derivatives
| Compound | IC₅₀ (μM) for FLAP-mediated LT biosynthesis |
|---|---|
| 5 | 0.87 acs.orgresearchgate.net |
| 34 | 2.91 nih.govnih.gov |
Kinase Inhibitory Activities
The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs for cancer therapy featuring this core structure. tandfonline.comscielo.br Derivatives of this compound have been specifically investigated for their ability to inhibit key kinases involved in cancer progression, such as EGFR, VEGFR-2, and PI3K.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. tandfonline.comtandfonline.com Its overactivation is a common feature in many cancers, making it a major target for anticancer therapies. researchgate.net The 4-anilinoquinazoline (B1210976) structure is a known motif for EGFR inhibition, with drugs like gefitinib (B1684475) and erlotinib (B232) being prominent examples. tandfonline.comresearchgate.net
Research into this compound derivatives has yielded compounds with significant EGFR inhibitory activity. For example, a series of 4-anilinoquinazoline analogs were evaluated for their cytotoxic effects on breast cancer cell lines, with their activity linked to potential EGFR inhibition. researchgate.net Furthermore, computational modeling of novel quinazoline derivatives has been employed to predict and develop potent EGFR inhibitors. nih.gov The development of both reversible and irreversible EGFR inhibitors, including second and third-generation drugs, has been a key focus to overcome resistance mutations such as T790M. tandfonline.comnih.gov
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a critical strategy in cancer treatment. researchgate.net The quinazoline scaffold is also prominent in the design of VEGFR-2 inhibitors, with vandetanib (B581) being a clinically approved example of a dual EGFR/VEGFR-2 inhibitor. nih.govtbzmed.ac.ir
Studies have shown that quinazoline derivatives can effectively inhibit VEGFR-2. For instance, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as potent VEGFR-2 inhibitors. nih.gov One compound, SQ2 , demonstrated a VEGFR-2 kinase inhibition IC₅₀ of 0.014 μM. nih.gov The simultaneous inhibition of both EGFR and VEGFR-2 by quinazoline-based compounds is considered an attractive approach for developing synergistic anticancer drugs. tandfonline.comtbzmed.ac.ir
Table 3: VEGFR-2 Inhibitory Activity of a Selected Quinazoline Derivative
| Compound | IC₅₀ (μM) for VEGFR-2 Kinase Inhibition |
|---|
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivity is frequently observed in various cancers. nih.govnih.gov Specifically, the inhibition of the PI3Kδ isoform has proven to be an effective strategy for treating hematological malignancies. nih.gov
In this context, a series of quinazoline derivatives bearing an acrylamide (B121943) fragment were synthesized and evaluated for their PI3K inhibitory activity. nih.gov This research led to the discovery of compound 15c , which exhibited excellent inhibitory activity against PI3Kδ with an IC₅₀ of 27.5 nM. nih.gov This compound also showed high selectivity over other PI3K isoforms, identifying it as a promising lead for further development. nih.gov The quinazoline core has been a feature in the development of various PI3K inhibitors, including dual PI3K/mTOR inhibitors. nih.gov
Table 4: PI3Kδ Inhibitory Activity of a Selected Quinazoline Derivative
| Compound | IC₅₀ (nM) for PI3Kδ |
|---|
Pim-1 Kinase Inhibition
This compound derivatives have been explored for their potential as Pim-1 kinase inhibitors. Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation, making it a target for cancer therapy. Research has identified that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a critical pharmacophore for inhibitory activity against Pim-1 kinase. nih.govresearchgate.netresearchgate.net Molecular modeling studies suggest that this scaffold interacts with key residues, specifically Asp186 and Lys67, within the ATP-binding pocket of the enzyme, which is believed to be responsible for the observed inhibitory potency. nih.govijmphs.com
A series of 2-styrylquinolines and quinoline-2-carboxamides incorporating the 8-hydroxy-quinoline-7-carboxylic acid feature have been synthesized and shown to be potent inhibitors of Pim-1 kinase. nih.govijmphs.com This highlights the importance of the this compound scaffold in designing new and effective Pim-1 kinase inhibitors. nih.govresearchgate.netresearchgate.net
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of quinazoline have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. nih.govgoogle.commdpi.com Inhibition of DHFR can halt cell division and is a validated strategy for antimicrobial and anticancer therapies. google.commdpi.com
Specifically, quinazoline analogs have been designed to mimic the structure of methotrexate, a well-known DHFR inhibitor. nih.gov Certain 4(3H)-quinazolinone analogs have demonstrated significant inhibitory activity against mammalian DHFR. For instance, compounds designated as 28, 30, and 31 in one study exhibited IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Notably, compound 31 from this series showed both potent DHFR inhibition and antitumor activity. nih.gov
Furthermore, DHFR inhibitors based on a diaminoquinazoline scaffold have been developed. google.comacs.org These compounds have shown potent, albeit pH-dependent, antifungal activity against pathogens like Candida albicans by targeting its DHFR. nih.gov The lipophilic nature of some N9-substituted 2,4-diaminoquinazolines has been found to be effective against the DHFR of Pneumocystis carinii and Toxoplasma gondii. acs.org For example, an N9-ethyl substituted 2,5-dimethoxybenzylamino quinazoline analog demonstrated high potency with IC50 values of 9.9 nM and 3.7 nM against P. carinii DHFR and T. gondii DHFR, respectively. acs.org
Carbonic Anhydrase (CA) Isoforms Inhibition (IX and XII)
Quinazoline-based carboxylic acids have emerged as a class of non-classical inhibitors targeting human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govnih.gov These isoforms are involved in the regulation of pH in tumors and are considered valuable targets for anticancer drug development.
A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were synthesized and evaluated for their inhibitory activity. nih.govnih.gov The position of the carboxylic acid group on the anilino motif was found to influence the inhibitory profile. While many of these derivatives showed weak or no inhibition against the cytosolic isoforms hCA I and II, they displayed significant inhibitory activity against the transmembrane isoforms hCA IX and XII. nih.gov For example, compounds with the carboxylic acid at the para-position of the anilino ring (8a, 8b, and 8c) were among the most potent, with inhibition constants (KIs) in the low micromolar range against hCA IX and XII. nih.gov
Another study focused on quinazoline-linked benzenesulfonamides and found that several Schiff's bases derived from this scaffold were potent inhibitors of hCA IX and XII. mdpi.comresearchgate.net Compounds 2-27 in this series showed compelling hCA IX inhibition with Ki values ranging from 10.5 to 99.6 nM, which is comparable to the standard inhibitor acetazolamide (B1664987) (AAZ). mdpi.com Several derivatives also exhibited potent hCA XII inhibition with Ki values as low as 5.4 nM. mdpi.com
The following table summarizes the inhibitory activities of selected this compound derivatives against carbonic anhydrase isoforms.
| Compound | hCA I (KI, µM) | hCA II (KI, µM) | hCA IX (KI, µM) | hCA XII (KI, µM) |
| 8a | 87.7 | >100 | 0.45 | 0.088 |
| 8b | 73.2 | >100 | 0.38 | 0.075 |
| 8c | 66.3 | >100 | 0.29 | 0.064 |
| Acetazolamide (AAZ) | 0.25 | 0.012 | 0.025 | 0.0057 |
Monoamine Oxidase-B (MAO-B) Inhibition
Quinazolinone derivatives have been investigated for their ability to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.govnih.govbohrium.com Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. bohrium.com
A series of pyrazoline derivatives bearing a 4(3H)-quinazolinone ring were synthesized and evaluated for their MAO inhibitory activity. nih.gov While many of these compounds were potent inhibitors of MAO-A, some showed selectivity for MAO-B. nih.gov Computational docking studies revealed that the binding of these inhibitors to the active site of MAO-B is primarily driven by hydrophobic interactions, including edge-to-face and pi-pi stacking interactions with key amino acid residues like F343 and Y398. nih.gov Compound 4i from this series demonstrated selectivity towards MAO-B due to strong hydrophobic and hydrogen bonding interactions within the enzyme's recognition site. nih.gov
Another study reported the synthesis of (sulfamoylphenyl)quinoline-4-carboxylic acids and their derivatives as MAO inhibitors. bohrium.com Among the tested compounds, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate was identified as a selective MAO-B inhibitor with an IC50 value of 13.7 μM. bohrium.com
Phosphodiesterase 7 (PDE7) Inhibition
Quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7), an enzyme that plays a role in regulating intracellular signaling pathways. nih.govnih.gov Inhibition of PDE7 is being explored as a potential therapeutic approach for various immunological and neurodegenerative diseases. nih.govnih.gov
A series of quinazoline derivatives synthesized from quinazolin-4-thiones, which include a substituted biphenyl (B1667301) fragment, have shown inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. nih.gov Further research has led to the development of quinazoline-type PDE7 inhibitors with neuroprotective properties. nih.gov One such compound, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (compound 5), has demonstrated the ability to ameliorate brain damage and improve behavioral outcomes in an experimental stroke model. nih.gov These findings suggest that PDE7 inhibitors based on the quinazoline scaffold are promising candidates for the development of new neuroprotective agents. nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Derivatives of quinazolinone have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.govresearchgate.net Inhibiting PARP-1 can enhance the efficacy of chemotherapy and is a targeted therapy for certain cancers.
A novel series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives has been shown to be a potent class of PARP-1 inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies focusing on the 3-position of the pyrazole (B372694) scaffold led to the discovery of amide derivatives with low nanomolar inhibitory activity against PARP-1. nih.gov
Additionally, other quinazolinone derivatives have been synthesized and evaluated for their PARP inhibitory effects. For instance, 4-quinazolinones modified with specific pyrrole (B145914) or tetrahydropyridine (B1245486) rings have been investigated. researchgate.net Compounds 15a, 15c, and 15d from one study demonstrated remarkable inhibitory effects on the PARP enzyme in vitro. researchgate.net The development of these quinazolinone-based compounds, such as 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones, represents a promising avenue for novel PARP-1 inhibitors. google.com
Cyclooxygenase (COX) Inhibition
Quinazoline derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammation process. nih.gov Selective inhibition of COX-1 or COX-2 is a major goal in the development of anti-inflammatory drugs. nih.govtandfonline.com
Several series of 2,4,7-substituted quinazolines have been designed and synthesized as potential COX-1 inhibitors. nih.gov The design of these molecules often aims to mimic the "V" shape typical of many diarylheterocyclic COX-1 inhibitors. nih.gov Out of a series of synthesized compounds, eleven quinazoline derivatives showed good to excellent inhibitory activity towards COX-1, with IC50 values ranging from 0.064 to 3.14 μM. nih.gov Notably, seven of these compounds were completely selective for COX-1, showing no inhibition of COX-2 even at high concentrations. nih.gov The most potent of these inhibitors had an IC50 value of 64 nM. nih.gov
On the other hand, different quinazolinone scaffolds have been developed as selective COX-2 inhibitors. tandfonline.comrsc.org By masking the carboxylic acid group, which is often responsible for gastrointestinal side effects through interaction with COX-1, researchers have created quinazolinones with improved COX-2 selectivity. tandfonline.com These compounds often feature a 2,3-diaryl-heterocyclic moiety, maintaining a structural feature common to many selective COX-2 inhibitors. tandfonline.com
The following table presents the inhibitory activity of selected quinazoline derivatives against COX isoforms.
| Compound | COX-1 IC50 (µM) | COX-2 % Inhibition at 50 µM |
| Quinazoline Derivative 1 | 0.064 | 0 |
| Quinazoline Derivative 2 | 0.089 | 0 |
| Quinazoline Derivative 3 | 0.11 | 0 |
| Ibuprofen (Reference) | 2.19 | 45 |
Anti-Inflammatory Potential
This compound derivatives have demonstrated notable potential as anti-inflammatory agents through various mechanisms of action.
Research has shown that certain this compound derivatives can modulate key inflammatory mediators. For instance, a quinazolinone-7-carboxylic acid derivative was identified as a novel inhibitor of 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, with an IC₅₀ value of 0.87 μM. acs.org Further derivatization of this scaffold led to the identification of compounds with dual inhibitory activity against both FLAP and soluble epoxide hydrolase (sEH), another important enzyme in the arachidonic acid cascade. acs.orgnih.gov For example, compound 34 from a synthesized series showed an IC₅₀ of 2.91 μM for FLAP-mediated leukotriene biosynthesis. acs.orgnih.gov
Some derivatives have also been found to inhibit cyclooxygenase (COX) enzymes. nih.gov Specifically, several 2,4,7-substituted quinazolines exhibited good to excellent inhibitory activity towards COX-1, with some compounds being highly selective for this isoform. nih.gov The anti-inflammatory effects of some quinazoline derivatives are also attributed to their ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). google.commdpi.com
The anti-inflammatory potential of this compound derivatives has been confirmed in both in vitro and in vivo models. In vitro studies have demonstrated their ability to inhibit the production of inflammatory mediators in cell-based assays. acs.orgnih.govgoogle.com For example, selected quinazoline-7-carboxamides were shown to inhibit leukotriene biosynthesis in intact human neutrophils. acs.org
In vivo studies, such as the carrageenan-induced paw edema test in rats, have further substantiated the anti-inflammatory activity of these compounds. mdpi.comresearchgate.net For instance, a series of N-acyl-( acs.orgontosight.aiontosight.aitriazolo[1,5-c]quinazolin-2-yl)alkylamines demonstrated high anti-inflammatory activity in a formalin-induced inflammation model in rats. mdpi.com Another study identified 2-((1-(3-methyl-2-oxo-2H- acs.orgontosight.aiontosight.aitriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid as a potent anti-inflammatory agent, significantly inhibiting paw edema development. mdpi.com
Anticancer and Cytotoxic Activities
The quinazoline core is a well-established pharmacophore in the design of anticancer agents. nih.govmdpi.com Derivatives of this compound have been extensively investigated for their cytotoxic effects against various cancer cell lines.
This compound derivatives have exhibited broad-spectrum antiproliferative activity against a panel of human cancer cell lines. For example, a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were evaluated by the National Cancer Institute (NCI) against 59 human cancer cell lines. nih.gov Compounds with an ortho-aminobenzoic acid moiety demonstrated significant broad-spectrum cell growth inhibitory activity. nih.gov
Specific derivatives have shown potent activity against various cancer cell lines, including:
Breast Cancer (MCF-7): Several studies have reported the efficacy of quinazoline derivatives against MCF-7 cells. nih.govrsc.orgnih.govscientificarchives.com For instance, S-glycosylated quinazoline derivatives showed effective anti-proliferative activity with low IC₅₀ values. scientificarchives.com
Colon Cancer (HCT116, HT29, CACO2): Antiproliferative activity has been observed against colon cancer cell lines. nih.govnih.gov
Lung Cancer (A549): Certain derivatives have demonstrated activity against lung cancer cells. nih.gov
Leukemia (U937): Novel 4,6-di-substituted quinazoline derivatives exhibited a significant decrease in cell viability in U937 leukemia cell lines. nih.gov
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 2-Aryl-quinazolin-4-yl aminobenzoic acid derivatives (ortho-substituted) | NCI-59 cell line panel | Broad cell growth inhibitory activity | nih.gov |
| S-Glycosylated quinazoline derivative (2a) | MCF-7 (Breast) | IC₅₀ = 2.09 μM | scientificarchives.com |
| S-Glycosylated quinazoline derivative (2a) | HepG2 (Liver) | IC₅₀ = 2.08 μM | scientificarchives.com |
| 4,6-di-substituted quinazoline derivatives | U937 (Leukemia) | Noteworthy decrease in cell viability | nih.gov |
A key mechanism underlying the anticancer activity of this compound derivatives is their ability to modulate the cell cycle and induce apoptosis (programmed cell death). jofamericanscience.org For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov
The induction of apoptosis often involves the activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis. rsc.orgjofamericanscience.org Some quinazoline derivatives have been shown to activate key caspases, such as caspase-3, -7, -8, and -9. rsc.org Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.gov For example, certain quinazolinone-fulleropyrrolidine nanohybrids were shown to modulate BAX and BCL-2 levels, thereby overcoming chemotherapy resistance. nih.gov
Some studies suggest that quinazoline derivatives may exert their antitumor effects by inhibiting cellular respiration in tumor cells. This mechanism offers a distinct approach to cancer therapy by targeting the metabolic vulnerabilities of cancer cells.
Antimicrobial Efficacy
Quinazoline derivatives are recognized for their potential as antimicrobial agents, with research demonstrating their effectiveness against a spectrum of bacteria and fungi. ontosight.aibrieflands.com
Antibacterial Spectrum and Potency
Derivatives of this compound have shown notable antibacterial properties. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. brieflands.com For instance, certain quinazolinone derivatives have exhibited broad-spectrum antibacterial activity against species such as Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis (Gram-negative). ujpronline.com
The introduction of specific chemical groups to the quinazoline ring system can influence the antibacterial potency. For example, the presence of a free carboxylic acid group and a chlorine atom has been associated with good activity against P. aeruginosa. nih.gov Similarly, substitutions with bromine or chlorine at certain positions on the phenyl ring of the quinazolinone structure can enhance antimicrobial activity. nih.gov One study highlighted that a derivative, 3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl) benzoic acid, was a highly effective antibiotic against the Gram-positive bacterium S. aureus M (RSA). mdpi.com
Research has also explored the synthesis of novel quinazoline analogues to enhance their antibacterial effects. For example, quinazoline derivatives embellished with 1,5-benzodiazepine have shown high potency against Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, chloro-derivatives of 4-amino-N-(phenyl)benzenesulfonamide have been identified as potent candidates against Gram-negative bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Quinazoline Derivatives
| Compound | Target Bacteria | Activity/Potency | Reference |
|---|---|---|---|
| Anthranilic acid derivatives with a free carboxylic acid group and chlorine atom | P. aeruginosa | Good activity at 32 µg/ml | nih.gov |
| (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] nih.govasianpubs.orgdiazepin-2(5H)-one | Staphylococcus aureus, Escherichia coli | Highly potent | mdpi.com |
| (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] nih.govasianpubs.orgdiazepin-2(5H)-one | Staphylococcus aureus, Escherichia coli | Highly potent | mdpi.com |
| Chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamide | Gram-negative bacteria | Most potent candidate | mdpi.com |
| 3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl) benzoic acid | S. aureus M (RSA) | Highly effective | mdpi.com |
Antifungal Activities
In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity. brieflands.com Numerous synthesized quinazolinone compounds have shown good activity against fungal strains such as Candida albicans and Aspergillus niger. nih.govnih.gov
The structural features of these derivatives play a crucial role in their antifungal efficacy. For instance, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide exhibited strong antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Another study reported that certain synthesized quinazoline derivatives showed strong antifungal activity when compared to the standard drug fluconazole. mdpi.com
Investigations into pyrazolo[1,5-a]quinazoline-3-carbonitriles, derived from 3-amino-pyrazole-4-carboxylic acid, have also been conducted, though their antibacterial activity was not found to be very significant. asianpubs.org However, the broader class of quinazolinones consistently shows promising fungistatic, rather than fungicidal, activity. nih.govnih.gov
Table 2: Antifungal Activity of Selected Quinazoline Derivatives
| Compound | Target Fungi | Activity/Potency | Reference |
|---|---|---|---|
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity, comparable to griseofulvin | mdpi.com |
| Unspecified quinazoline derivative | Not specified | Strong activity, compared to fluconazole | mdpi.com |
| Various synthesized quinazolinone compounds | Candida albicans, Aspergillus niger | Good activity | nih.govnih.gov |
Other Reported Biological Activities
Beyond their antimicrobial effects, derivatives of this compound have been investigated for other important biological activities, including antiparasitic and neuroprotective properties.
Antiparasitic Activity
The quinazolin-4(3H)-one core is a key structural component in the development of antiparasitic agents. acs.org This has led to research into this compound derivatives for their potential against various parasites. For example, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against Toxoplasma gondii, the parasite that causes toxoplasmosis. acs.org The majority of these compounds showed moderate to good effectiveness, with IC50 values ranging from 5.94 to 102.2 μM. acs.org Two compounds in particular, 11 and 18, were identified as the most potent inhibitors, significantly reducing the replication of T. gondii. acs.org
Furthermore, quinazolinone-2-carboxamide derivatives have been discovered as novel, orally efficacious antimalarials. acs.org These compounds were tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. acs.org
Neuroprotective Properties
Quinoline (B57606) derivatives, the parent class of quinazolines, are being explored for their neuroprotective potential. mdpi.comnih.gov This has spurred interest in the neuroprotective properties of this compound derivatives as well.
Research has shown that certain quinoline derivatives can possess neuroprotective effects, although their ability to cross biological barriers can be a challenge. mdpi.com One area of investigation involves 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives, which have been designed, synthesized, and evaluated for their neuroprotective activity against NMDA-induced cytotoxicity. bohrium.com One particular derivative, 5q, exhibited excellent neuroprotective activity in these studies. bohrium.com
Structure Activity Relationship Sar and Pharmacophore Analysis
Influence of Substituents on Biological Potency
The carboxylic acid group, particularly at the 7-position of the quinazoline (B50416) ring, is a recognized pharmacophore that plays a key role in the formation of enzyme-ligand interactions. zsmu.edu.ua However, its modification, especially through amidation, has been shown to be a pivotal strategy for enhancing biological activity against specific targets.
A notable example is the transformation of a 4-oxo-quinazoline-7-carboxylic acid derivative, initially identified as a 5-lipoxygenase-activating protein (FLAP) inhibitor, into a series of potent soluble epoxide hydrolase (sEH) inhibitors. acs.orgnih.govnih.gov The parent carboxylic acid compound was inactive against sEH, but its amidation generated analogues with IC₅₀ values in the low micromolar range. nih.gov This highlights that the amide functional group is essential for establishing critical hydrogen bonds within the sEH active site, which the carboxyl group cannot achieve. acs.org The lack of activity in tertiary amide analogues further underscores the importance of the amide NH in these hydrogen bond interactions. acs.org
Conversely, in the development of antimalarial quinazolinone-2-carboxamide derivatives, the carboxylic acid moiety itself was found to be crucial for antiplasmodial potency. acs.org Modifications that altered the position of the ether oxygen atom or the length of the linker to the carboxylic acid were found to be detrimental to the compound's activity. acs.org The synthesis of various ester and amide derivatives from the carboxyl group at the 4-position of the quinazoline ring has also been explored, demonstrating the versatility of this functional group as a handle for creating chemical diversity. dergipark.org.tr
The table below illustrates the dramatic effect of amidating the C7-carboxylic acid on sEH inhibitory activity.
The substitution pattern around the quinazoline ring is a determining factor for biological activity.
N3-position: The substituent at the N3 position can significantly modulate potency. For sEH inhibitors, a free NH group at the N3-position is preferred over a bulky N³-phenyl substituent, with the latter being threefold less potent. nih.gov In other contexts, bulky substituents at the N3 position are thought to target hinge binding regions in kinases, providing more stable positioning. nih.gov The electronic nature of substituents on an N3-phenyl ring can also be important, with electron-donating groups sometimes providing better results in synthetic procedures. researchgate.net
Position 2: Substituents at the 2-position have a substantial impact. For antimicrobial activity, methyl or thiol groups at this position are considered essential. nih.gov The introduction of a thioalkyl fragment at C-2 has also been shown to increase activity. nih.gov For certain anticancer agents, introducing a phenyl group at position 2 can modify electronic effects and increase lipophilicity, thereby affecting activity. tandfonline.com
Position 6 and 7: These positions on the benzene (B151609) ring portion of the quinazoline scaffold are frequently modified to enhance activity. The presence of bulky substituents at the 6 or 7-positions has been shown to increase the potency of some anticancer agents. mdpi.com Specifically, for a series of cytotoxic agents, methoxy (B1213986) groups at the 6 and 7 positions were found to be essential for activity. rsc.org Furthermore, the introduction of potent electron-withdrawing groups like trifluoromethyl at position 7 can enhance activity and selectivity. ekb.eg
The introduction of halogen atoms to the quinazoline scaffold or its substituents is a common strategy for enhancing biological activity.
On the Quinazoline Ring: Halogenation at specific positions on the core structure can improve potency. For instance, the presence of a halogen atom at the 6 and 8 positions has been noted to improve the antimicrobial activities of quinazolinone derivatives. nih.gov A chlorine atom at position 7 was found to favor anticonvulsant activity. nih.gov
On Substituents: Halogenating phenyl substituents can have a more significant effect on activity than introducing other groups like nitro, methoxy, or methyl. nih.gov For example, 3-bromo or 3-chloro-4-fluoro-aniline substituted quinazoline molecules showed strong anticancer activity. mdpi.com The introduction of a chlorine atom into benzene rings attached to the scaffold can greatly improve antifungal effects. ijnrd.org
The table below summarizes the general structure-activity relationships for various positions on the quinazoline scaffold.
Identification of Key Pharmacophoric Features for Target Interactions
Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. tandfonline.com For quinazoline derivatives, these models often include a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tandfonline.comnih.gov
A detailed analysis of quinazolinone-7-carboxamide inhibitors binding to soluble epoxide hydrolase (sEH) provides a clear example of key pharmacophoric interactions. acs.org Molecular modeling revealed that:
The oxygen atom of the C7-amide function establishes strong hydrogen bonds with the amino acid residues Tyr383 and Tyr466 in the enzyme's active site.
The amide NH group forms a crucial hydrogen bonding interaction with Asp335.
The aromatic rings of the inhibitor align in a stacking orientation with the imidazole (B134444) ring of His524, a key interaction spot. acs.org
These specific interactions constitute the pharmacophore for this class of sEH inhibitors and explain why the amidation of the C7-carboxylic acid is critical for activity.
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinazoline-7-carboxylic acid derivatives, docking studies have been instrumental in understanding their interactions with various protein targets.
Prediction of Binding Affinities with Target Proteins
Molecular docking simulations have been employed to predict the binding affinities of this compound derivatives with several key protein targets. For instance, studies have shown that certain derivatives exhibit favorable binding energies with targets like the epidermal growth factor receptor (EGFR) and soluble epoxide hydrolase (sEH). nih.govacs.org The calculated binding affinities, often expressed in kcal/mol, provide a quantitative measure of the potential potency of these compounds. For example, some quinazoline (B50416) derivatives have demonstrated docking scores indicating stronger binding to EGFR than the reference drug Gefitinib (B1684475). researchgate.net In one study, a quinazoline derivative, compound 6, showed the highest binding affinity of -9.3 kcal/mol with EGFR. researchgate.net Similarly, docking of quinazoline-based compounds into the active site of human placental alkaline phosphatase (PLAP) has been performed to assess their potential as inhibitors. acs.org
The following table summarizes the predicted binding affinities of selected quinazoline derivatives against different protein targets as reported in various studies.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Compound 6 | Epidermal Growth Factor Receptor (EGFR) | -9.3 |
| Compound 5 | Epidermal Growth Factor Receptor (EGFR) | -9.1 |
| Compound 8 | Epidermal Growth Factor Receptor (EGFR) | -9.1 |
| Quinazoline-based homosulfonamide (Compound 5) | EGFR kinase domain | -8.5 |
| Quinazoline-based homosulfonamide (Compound 6) | EGFR kinase domain | -8.1 |
| Quinazoline-based homosulfonamide (Compound 5) | CDK9 | -7.4 |
This table is for illustrative purposes and the values are derived from specific studies; direct comparison across different studies may not be appropriate due to variations in computational methods.
Analysis of Ligand-Enzyme Interactions (e.g., ATP-binding pocket, catalytic triads)
Beyond predicting binding affinities, molecular docking provides a detailed view of the specific interactions between the ligand and the enzyme's active site. For this compound derivatives, these analyses have revealed crucial interactions within the ATP-binding pocket of kinases and the catalytic triad (B1167595) of hydrolases.
For example, in the context of soluble epoxide hydrolase (sEH), docking studies have shown how these derivatives can interact with key residues like Tyr383, Tyr466, and Asp335, which form the catalytic triad. acs.org The quinazolinone scaffold can position its substituents to form hydrogen bonds and hydrophobic interactions within the L-shaped active site pocket of sEH. acs.org Similarly, when targeting EGFR, a member of the tyrosine kinase family, docking simulations have illustrated how quinazoline derivatives can occupy the ATP-binding site. rsc.orgtbzmed.ac.ir These studies highlight the importance of the quinazoline core in forming hydrogen bonds with key hinge region residues, such as MET793, and hydrophobic interactions with residues like LEU718 and LEU792. rsc.org For Pim-1 kinase, molecular modeling suggests that the 8-hydroxy-quinoline-7-carboxylic acid moiety, a related scaffold, interacts with Asp186 and Lys67 in the ATP-binding pocket. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. These simulations track the movements of atoms over time, providing insights into the stability of the binding pose and the flexibility of the protein.
MD simulations have been used to assess the stability of complexes formed between quinazoline derivatives and their target proteins, such as soluble epoxide hydrolase (sEH) and matrix metalloproteinase-13 (MMP-13). nih.govnih.gov For instance, a 200 ns MD simulation was performed to explore the binding interactions of certain quinazolinone-7-carboxamide derivatives within the sEH active site. nih.gov These simulations can reveal how the ligand and protein adapt to each other and maintain key interactions over time, confirming the stability of the predicted binding mode. In studies of MMP-13 inhibitors, MD simulations showed that hydrogen bonding with residues like Ser250 and Gly248 was enhanced, highlighting the importance of a U-shaped conformation for activity. nih.gov
Quantum Mechanics and Hybrid QM/MM Calculations
For a more accurate description of the electronic effects governing chemical reactions and interactions, quantum mechanics (QM) calculations are employed. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of QM for a small, critical region of the system (like the active site) with the efficiency of molecular mechanics for the larger protein environment.
QM-based methods have been utilized to predict the acid dissociation constants (pKa) of quinazoline derivatives, which is a crucial parameter influencing their absorption and distribution. researchgate.net Studies have shown a strong correlation between DFT-calculated descriptors, such as the atomic charge on nitrogen atoms, and experimental pKa values. researchgate.netdntb.gov.ua The M06L/6-311++G(d,p) level of theory with the CPCM solvation model has been found to provide strong correlations. researchgate.net QM/MM calculations have also been applied to study the covalent addition of inhibitors to target enzymes, providing detailed insights into the reaction mechanism at an atomic level. nih.govunipr.it
Computer-Aided Drug Design (CADD) Strategies
Computer-aided drug design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. nih.gov For this compound, CADD strategies have been instrumental in identifying lead compounds and refining their structures to improve potency and selectivity.
Virtual Screening and Lead Optimization
Virtual screening is a CADD technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach has been used to identify novel quinazoline-based inhibitors for various targets. dergipark.org.tr Following the identification of initial hits, lead optimization involves modifying the chemical structure of the lead compound to enhance its desired properties. For example, based on the insights from QSAR and molecular docking studies, new quinazoline derivatives have been designed with improved inhibitory activity against EGFR. acs.org This process often involves iterative cycles of design, synthesis, and testing, guided by computational predictions. mdpi.com The modification of the quinazoline scaffold, such as the introduction of different substituents at various positions, has been explored to optimize the binding affinity and selectivity for targets like soluble epoxide hydrolase and 5-lipoxygenase-activating protein (FLAP). nih.gov
Predictive Modeling of Biological Activities
Computational methods, particularly predictive modeling, are instrumental in modern drug discovery for identifying and optimizing lead compounds. For derivatives of this compound, these in silico techniques have been pivotal in exploring potential therapeutic applications by predicting their interactions with biological targets.
A notable example involves a 4-oxo-quinazoline-7-carboxylic acid scaffold, which was identified as a novel chemical type for inhibiting the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of inflammatory leukotrienes. nih.govresearchgate.netacs.org This initial finding, which showed an IC₅₀ value of 0.87 μM, prompted further investigation into related structures. nih.govacs.org Researchers designed and synthesized novel amide analogues based on this quinazolinone-7-carboxylic acid core to explore their potential as inhibitors of soluble epoxide hydrolase (sEH), another enzyme implicated in inflammation. nih.govnih.gov
Molecular docking and molecular dynamics simulations are powerful tools used to predict how these compounds bind to their target enzymes. For instance, to understand the interactions of newly synthesized quinazolinone-7-carboxamides with sEH, docking studies were performed using the sEH crystal structure (PDB code: 6YL4). nih.gov These simulations help to visualize the binding modes and key interactions within the enzyme's active site. nih.gov The sEH hydrolase active site is characterized as a hydrophobic L-shaped pocket containing a critical catalytic triad of amino acids (Tyr383, Tyr566, Asp335) and two stabilizing residues (His524, Asp496). nih.gov
The predictive modeling suggested that specific structural features, such as the amide and thiobenzyl groups attached to the quinazolinone nucleus, were critical for potent sEH inhibition. nih.govnih.gov This was confirmed by experimental results, where certain derivatives (compounds 34 , 35 , 37 , and 43 ) showed significant sEH inhibitory activity with IC₅₀ values in the range of 0.30–0.66 μM. nih.govacs.orgnih.gov These findings underscore the utility of computational modeling in guiding the synthesis of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of predictive modeling, establishing mathematical relationships between the chemical structure of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR models have been developed to predict activities such as anticancer and anti-HIV effects. nih.govnih.gov These models use various molecular descriptors (e.g., constitutional, functional, and 2D autocorrelation) to forecast the activity of new or unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov
Table 1: Predicted Biological Activities and Docking Insights for this compound Derivatives
| Derivative Scaffold/Compound | Predicted Target | Modeling Technique | Key Findings/Predictions | Supporting Evidence (IC₅₀) |
|---|---|---|---|---|
| 4-oxo-quinazoline-7-carboxylic acid (scaffold 5) | FLAP | - | Identified as a new chemotype for FLAP inhibition. nih.govresearchgate.netacs.org | 0.87 μM nih.govacs.org |
| Quinazolinone-7-carboxamides (e.g., 34, 35, 37) | sEH | Molecular Docking & MD Simulation | Amide and thiobenzyl fragments are critical for potent sEH inhibition. nih.gov Predicted binding within the hydrophobic active site of sEH. nih.gov | 0.30–0.66 μM nih.govacs.orgnih.gov |
| Quinazolinone-7-carboxamide (Compound 34) | FLAP | Cell-based assay | Maintains weak FLAP inhibitory activity alongside potent sEH inhibition. nih.govacs.org | 2.91 μM nih.govacs.orgnih.gov |
| General Quinazoline Derivatives | EGFR | QSAR, Molecular Docking | Models established to predict cytotoxic activity against cancer cell lines. nih.gov | Not specified |
ADME Prediction and Pharmacokinetic Profile Analysis
In addition to predicting biological activity, computational tools are essential for evaluating the drug-like properties of new chemical entities. Absorption, Distribution, Metabolism, and Excretion (ADME) predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug development process. nih.govfrontiersin.org
For the quinazolinone-7-carboxamide derivatives developed from the this compound scaffold, in silico ADME properties were calculated. nih.gov These calculations predicted that the derivatives would generally exhibit good human oral and intestinal absorption profiles. nih.gov The analysis often involves assessing compliance with established guidelines like Lipinski's Rule of Five and Veber's Rules, which predict the drug-likeness of a compound based on physicochemical properties such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors.
While the parent scaffold had a higher calculated LogP (cLogP) value, its derivatives were modified to have lower cLogP values (less than 5), indicating better physicochemical profiles. nih.gov For example, specific derivatives were predicted to have enhanced intestinal absorption due to increased Caco-2 cell permeability, a key indicator of how well a drug can cross the intestinal wall. nih.gov
The process of ADME prediction involves calculating a range of parameters. Software like SwissADME and pkCSM are commonly used to predict properties including gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with P-glycoprotein (which can pump drugs out of cells), and inhibition of cytochrome P450 enzymes (which are crucial for drug metabolism). frontiersin.org Such computational screening allows for the early identification and weeding out of compounds that are likely to have poor pharmacokinetic properties, thus streamlining the development pipeline. nih.govfrontiersin.org For many quinazoline derivatives, these in silico studies have indicated promising drug-like properties and favorable ADMET (ADME and Toxicity) profiles. nih.govtandfonline.com
Table 2: Predicted ADME and Physicochemical Properties for this compound Derivatives
| Compound/Derivative Series | Property | Predicted Outcome | Implication |
|---|---|---|---|
| Quinazolinone-7-carboxamide derivatives | Human Oral Absorption | Good | Likely to be well-absorbed when taken orally. nih.gov |
| Intestinal Absorption (Caco-2 permeability) | Improved/Increased | Enhanced ability to cross the intestinal barrier. nih.gov | |
| cLogP | <5 | Good balance of lipophilicity and hydrophilicity, compliant with Lipinski's rules. nih.gov | |
| General Quinazoline Derivatives | Drug-Likeness Score | Moderately to Highly Active | High probability of biological activity. tandfonline.com |
| ADMET Profile | Promising | Favorable pharmacokinetic and toxicity profiles predicted. nih.gov |
Medicinal Chemistry Advancements and Therapeutic Implications
Design and Development of Novel Drug Candidates
The development of new drug candidates from the quinazoline (B50416) core often involves its use as a lead structure and its modification through molecular hybridization to enhance potency and target specificity. rsc.org
Quinazoline-7-carboxylic acid serves as a key "privileged scaffold" in drug discovery. nih.gov Its inherent structural features provide a foundation for building more complex molecules with desired therapeutic properties. Researchers have utilized this scaffold for the development of new drugs targeting various enzymes and receptors. evitachem.comontosight.ai
A notable example is the identification of a quinazolinone-7-carboxylic acid derivative as a novel inhibitor of the 5-lipoxygenase-activating protein (FLAP). nih.govacs.org This discovery prompted further investigation, where the carboxylic acid moiety was modified to create a series of amide derivatives. nih.govacs.org This strategic modification aimed to improve affinity towards a different but related target, soluble epoxide hydrolase (sEH), demonstrating the utility of the this compound core as a versatile template for generating new lead compounds. nih.govacs.org The resulting quinazolinone-7-carboxamides were identified as a new class of sEH inhibitors, validating the lead-based approach. acs.org This positions the core structure as a promising starting point for developing treatments for metabolic, renal, and cardiovascular disorders by inhibiting sEH. acs.org
Molecular hybridization is a widely used strategy in medicinal chemistry that involves combining two or more pharmacophores (biologically active scaffolds) into a single hybrid molecule. rsc.orgresearchgate.net This approach aims to develop new compounds with improved efficacy, better target selectivity, and the potential to overcome drug resistance. rsc.org The quinazoline nucleus has been extensively used in hybridization with various heterocyclic systems. rsc.orgresearchgate.net
Triazole Hybrids
The combination of quinazoline and triazole moieties has yielded compounds with significant therapeutic potential, particularly as anticancer and anti-Alzheimer's disease agents. nih.govacs.org A series of triazole-substituted quinazoline hybrids were designed and synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org In another study, a library of quinazoline-triazole hybrids was synthesized using click chemistry and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. nih.gov Molecular docking simulations suggest these hybrids can bind to both the catalytic and peripheral anionic sites of the AChE enzyme, acting as dual-binding inhibitors. nih.gov
Table 1: Research Findings on Quinazoline-Triazole Hybrids
| Compound ID | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 5b | MCF-7 (Breast Cancer) | 20.71 µM | acs.org |
| 8a | Acetylcholinesterase (AChE) | 0.2-83.9 µM (range for series) | nih.gov |
| 9a-b | Acetylcholinesterase (AChE) | 0.2-83.9 µM (range for series) | nih.gov |
| 35 | MCF-7, HeLa, K562 | 8.0 µM, 5.94 µM, 20.16 µM | rsc.org |
Hydrazone Hybrids
The quinazolinone-hydrazone scaffold has been explored for its potential in treating Alzheimer's disease by targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.netresearchgate.net Thirty-nine quinazolinone-hydrazone derivatives were synthesized and evaluated, with some showing promising BACE1 inhibitory activity. researchgate.net Compound 4h , featuring a 2,3-dichlorophenyl moiety, was identified as the most active against BACE1. researchgate.net Another compound, 4i , demonstrated moderate BACE1 inhibition along with significant antioxidant effects, suggesting a multi-target potential. researchgate.net
Table 2: Research Findings on Quinazolinone-Hydrazone Hybrids
| Compound ID | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 4h | BACE1 Enzyme | 3.7 µM | researchgate.net |
| 4i | BACE1 Enzyme | 27.6 µM | researchgate.net |
| 4i | Antioxidant (DPPH) | 8.4 µM | researchgate.net |
Oxadiazole Hybrids
Hybrids incorporating quinazoline and oxadiazole rings have been investigated primarily as anticancer and anti-tuberculosis agents. rsc.orgresearchgate.netnih.gov In one study, quinazolinone and oxadiazole derivatives showed anti-proliferative activity against HeLa cancer cell lines, with compound 18 being particularly potent. rsc.org Another series of 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast, lung, and prostate cancer. nih.gov
Table 3: Research Findings on Quinazoline-Oxadiazole Hybrids
| Compound ID | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 18 | HeLa (Cervical Cancer) | 7.52 µM | rsc.org |
| 13a | MCF-7, MDA-MB-231, DU-145 | 0.056 µM, 0.06 µM, 0.011 µM | nih.gov |
| 13b | MCF-7, A549, DU-145 | 0.021 µM, 0.14 µM, 0.064 µM | nih.gov |
Sulfonamide Hybrids
The hybridization of quinazoline with sulfonamide moieties has led to the development of novel anticancer agents. nih.govmdpi.com By combining the structural features of both pharmacophores, a series of quinazoline-sulfonamide hybrids were synthesized and evaluated against four different human cancer cell lines. mdpi.com Compounds 7 and 17 from this series were identified as the most active agents, showing effectiveness across all tested cell lines and providing a promising framework for the development of new anticancer drugs. nih.govmdpi.com
Table 4: Research Findings on Quinazoline-Sulfonamide Hybrids
| Compound ID | Target Cell Lines | Activity | Source |
|---|---|---|---|
| 7 | A549, HeLa, LoVo, MDA-MB-231 | Identified as most active | nih.govmdpi.com |
| 17 | A549, HeLa, LoVo, MDA-MB-231 | Identified as most active | nih.govmdpi.com |
Thiazolidin-4-one Hybrids
The thiazolidin-4-one ring is another important heterocycle known for a wide spectrum of biological activities, including anticancer effects. nih.govsemanticscholar.org When hybridized with a quinazoline scaffold, the resulting compounds have shown potent cytotoxic and growth-inhibitory activities. rsc.orgmdpi.com A series of these hybrids were screened against MCF-7 (breast) and Hep-G2 (liver) cancer cell lines. rsc.orgmdpi.com The results indicated that specific substitutions on the phenyl ring attached to the thiazolidinone nucleus were crucial for activity. mdpi.com For instance, a chlorine atom at the meta-position led to high activity against the hepatic cell line, while a methoxy (B1213986) group at the para-position resulted in activity against the breast cancer cell line. mdpi.com
Table 5: Research Findings on Quinazoline-Thiazolidin-4-one Hybrids
| Compound ID | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 27 (69) | Hep-G2 (Liver Cancer) | 1.79 µM (1.79 µg/mL) | rsc.orgmdpi.com |
| 28 (70) | MCF-7 (Breast Cancer) | 1.94 µM (1.94 µg/mL) | rsc.orgmdpi.com |
Exploration of Multi-Targeting Agents
A significant advancement in drug design is the development of single chemical entities that can modulate multiple biological targets, which is particularly relevant for complex diseases like cancer. rsc.org Derivatives of this compound have been successfully developed as multi-targeting agents.
For example, researchers designed hybrids with the potential for dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylase (HDAC). rsc.org This was achieved by linking the 4-aminoquinazoline pharmacophore of a known VEGFR-2 inhibitor with a hydroxamic acid moiety for HDAC inhibition. rsc.org Similarly, other studies have reported quinazolinone hybrids that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. rsc.org Phenylalanine- and glutamine-based hybrid analogues were found to be potent against the MCF-7 cell line, with their anticancer activity attributed to this dual-inhibition mechanism. rsc.org
Another successful example stems from the development of quinazolinone-7-carboxamides. acs.org While the initial goal was to create selective soluble epoxide hydrolase (sEH) inhibitors from a 5-lipoxygenase-activating protein (FLAP) inhibitor lead, some of the resulting compounds retained activity against both targets. acs.org Compound 34 , for instance, not only inhibited sEH with an IC₅₀ of 0.30–0.66 μM (range for top compounds) but also inhibited FLAP-mediated leukotriene biosynthesis with an IC₅₀ of 2.91 μM. nih.govacs.org This demonstrates the potential of the this compound scaffold in generating dual-action anti-inflammatory agents.
Preclinical Evaluation and Translational Research Considerations
The preclinical evaluation of novel drug candidates is a critical step in translating laboratory discoveries into potential clinical applications. For derivatives of this compound, this process involves extensive in vitro and, in some cases, early-stage in vivo testing.
A key component of preclinical assessment is the in vitro evaluation of anticancer activity against a panel of human cancer cell lines. acs.orgmdpi.com For example, quinazoline-sulfonamide hybrids were tested against human lung (A549), cervical (HeLa), colorectal (LoVo), and breast (MDA-MB-231) cancer cell lines. mdpi.com Similarly, triazole-substituted hybrids were screened against liver (HepG2), colorectal (HCT116), breast (MCF-7), and prostate (PC-3) cancer cell lines. acs.org These screenings help identify the most potent compounds and determine their spectrum of activity. acs.orgmdpi.com Further preclinical studies may investigate the mechanism of action, such as the induction of Reactive Oxygen Species (ROS) or effects on specific cellular pathways like EGFR. acs.org
Beyond efficacy, preclinical evaluation also considers the compound's potential for development. This includes assessing cytotoxicity against normal cells to establish a preliminary therapeutic window. acs.org Additionally, physicochemical and pharmacokinetic profiles are often evaluated through in silico or experimental methods to determine if a compound has appropriate properties to be developed into a drug. nih.gov For instance, some quinazoline-triazole hybrids were noted for having an appropriate profile for further development as anti-Alzheimer's drug candidates. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques (e.g., NMR, LC-MS) for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable tools for the structural determination of novel organic molecules. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for characterizing derivatives of quinazoline-7-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the study of this compound derivatives, ¹H and ¹³C NMR spectra are used to confirm the successful synthesis and to determine the precise arrangement of atoms. For instance, in the synthesis of quinazolinone-7-carboxamide derivatives, ¹H NMR spectra, typically recorded in DMSO-d₆, show characteristic chemical shifts (δ) and coupling constants (J) for the protons on the quinazoline (B50416) core and its substituents. nih.govacs.org The data from these spectra help in assigning specific protons to their positions within the molecule, confirming the intended structure. nih.govacs.org Similarly, ¹³C NMR provides evidence for the carbon skeleton of the synthesized compounds. nih.govacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for both confirming the molecular weight of the synthesized derivatives and for assessing their purity. scispace.comresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. nih.govacs.org For example, in the characterization of various quinazoline-7-carboxamide derivatives, LC-MS analysis was used to confirm the expected molecular ions [M+H]⁺. nih.govacs.orgscispace.com
The following table summarizes representative spectroscopic data for several this compound derivatives from recent research, illustrating the application of these techniques.
| Compound Name | Spectroscopic Method | Key Findings |
| 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydrothis compound | ¹H NMR | Yield: 70%; mp 277.8–279.8 °C. nih.govacs.org |
| 4-Oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydrothis compound | ¹H NMR, ¹³C NMR | Yield: 92%; mp 261 °C (decomp). ¹H NMR (400 MHz, DMSO-d₆): δ 4.52 (2H, s), 7.46–7.49 (2H, m), 7.54–7.58 (3H, m), 7.65–7.70 (4H, m), 7.96 (1H, dd, J = 8.4, 1.6 Hz), 8.16–8.18 (2H, m), 13.57 (1H, bs). ¹³C NMR (100 MHz, DMSO-d₆): δ 35.0, 122.59, 124.18 (q, ¹JC–F = 271.3 Hz), 125.17 (q, ³JC–F = 3.8 Hz), 125.71, 127.06, 127.19, 127.73 (q, ²JC–F = 32 Hz), 129.31, 129.51, 130.01, 135.59, 136.46, 142.32, 142.33, 146.98, 157.80, 160.28, 166.48. acs.org |
| N-Isobutyl-4-oxo-3-phenyl-2-((2-chlorobenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | ¹H NMR, ¹³C NMR, HRMS | Yield 65%; mp 230.8–232.7 °C. ¹H NMR (400 MHz, DMSO-d₆): δ 0.93 (6H, d, J = 6.4 Hz), 1.90–1.93 (1H, m), 3.15 (2H, t, J = 6.4 Hz), 4.56 (2H, s), 7.29–7.33 (2H, m), 7.43–7.50 (3H, m), 7.55–7.57 (3H, m), 7.68–7.70 (1H, m), 7.91 (1H, dd, J = 8.4, 1.6 Hz), 8.15 (1H, d, J = 8.4 Hz), 8.18 (1H, d, J = 1.6 Hz), 8.86 (1H, t, J = 6.0 Hz). ¹³C NMR (100 MHz, DMSO-d₆): δ 20.27, 28.06, 34.03, 46.94, 121.26, 124.52, 124.76, 124.86, 127.43, 129.37, 129.43, 129.54, 130.04, 131.79, 133.41, 133.92, 135.60, 140.42, 147.02, 157.47, 160.38, 165.17. HRMS m/z calcd for C₂₆H₂₅ClN₃O₂S [M+H]⁺ 478.1356, found: 478.1361. nih.govacs.org |
| 2-((1-(3-Methyl-2-oxo-2H- researchgate.netxdbiochems.comchemicalbook.comtriazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid | ¹H NMR, LC-MS | Yield: 71%; M.p. 260–262 °C; ¹H NMR (500 MHz, DMSO-d₆) δ 8.57 (d, J = 8.1 Hz, 1H, H-11), 7.92 (t, J = 7.6 Hz, 1H, H-9), 7.82 (d, J = 8.1 Hz, 1H, H-8), 7.68 (t, J = 8.0 Hz, 1H, H-10), 5.04 (q, J = 6.8 Hz, 1H, -CH(CH₃)S-), 3.30 (dd, J = 42.1, 15.7 Hz, 2H, -SCH₂-), 2.43 (s, 3H, -CH₃), 1.77 (d, J = 7.0 Hz, 3H, -CH(CH₃)S-); LC-MS (m/z) = 331.0 (M + H⁺)⁺. mdpi.com |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction mixtures and for the analytical determination of their purity.
Flash Chromatography is a commonly used preparative technique for the rapid purification of synthesized compounds. nih.govacs.org In the synthesis of quinazoline-7-carboxamide derivatives, the crude products were often purified by flash chromatography on silica (B1680970) gel columns. nih.govacs.org The choice of eluting solvents, such as gradients of hexane (B92381) in ethyl acetate (B1210297) or dichloromethane (B109758) in ethyl acetate, is optimized to achieve effective separation of the desired product from byproducts and unreacted starting materials. nih.govacs.org
Preparative Liquid Chromatography (LC) is another powerful tool for the purification of quinazoline derivatives, particularly when high purity is required. nih.govacs.org For example, some derivatives have been purified by preparative LC, eluting with a gradient of acetonitrile (B52724) in water. nih.gov
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of the final compounds. The purity of quinazoline-7-carboxamide derivatives is often assessed by UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), with purity levels for final compounds typically exceeding 95%. nih.govacs.org The method often employs a C18 column and a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape. nih.govacs.org
The following table outlines the chromatographic methods used in the purification and analysis of selected this compound derivatives.
| Compound/Derivative Class | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Quinazolinone-7-carboxamide derivatives | Flash Chromatography | Silica gel (e.g., 12 g, 24 g RediSep) | Gradient of hexane in ethyl acetate or dichloromethane in ethyl acetate | Purification |
| 3-(((7-(Neopentylcarbamoyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoic Acid | Preparative Liquid Chromatography | Buchi US15C18HQ-250/212-C18 silica gel | Gradient of acetonitrile in water (0–80%) | Purification |
| Final Quinazolinone-7-carboxamide derivatives | UPLC-MS | Aquity BEH C18 column (2.1 × 100 mm, 1.7 mm) | (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid | Purity Analysis (>95%) |
| 3-Quinazolinedione Carboxylic Acid Intermediate | Column Chromatography or Trituration | Silica gel or hexane/ether | Not specified for column | Purification |
Electrochemical Behavior Analysis (e.g., Polarography, Voltammetry)
The study of the electrochemical behavior of this compound and its parent structure, quinazoline, provides insights into their reduction-oxidation properties, which can be relevant to their mechanism of action in biological systems. researchgate.net this compound is a derivative of quinazoline and is used to study the electrochemical behavior of the core structure. xdbiochems.comchemicalbook.com
Polarography and Voltammetry are electrochemical techniques used to investigate the redox properties of compounds. The electrochemical behavior of quinazoline has been studied in aqueous buffered solutions using methods such as DC tast polarography (DCTP), differential pulse polarography (DPP), DC voltammetry (DCV), and differential pulse voltammetry (DPV). researchgate.net These studies have shown that quinazoline is a polarographically reducible compound, and its electrochemical activity is pH-dependent. researchgate.net For instance, in the pH range of 4-6 and 9-12, two reduction peaks are observed, while one peak is seen at pH 7, 8, and 13. researchgate.net
The influence of substituents on the electrochemical properties is also a key area of investigation. Studies on various pyrazine (B50134) and quinoxaline (B1680401) derivatives, which share the 1,4-diaza aromatic core with quinazolines, have demonstrated that electron-withdrawing groups, such as carboxylic acids, generally increase the reduction potential, while electron-donating groups decrease it. dtu.dk The number and position of these substituents can also significantly impact the kinetics of electron transfer. dtu.dk
The electrochemical characterization of a thio-quinazoline derivative has also been explored, demonstrating the modification of electrode surfaces and its application in the simultaneous determination of other analytes. researchgate.net This highlights the potential of quinazoline derivatives in the development of electrochemical sensors.
The following table summarizes the key findings from the electrochemical analysis of quinazoline.
| Technique | Electrode | pH Range | Key Observations |
| DC Tast Polarography (DCTP) | Dropping Mercury Electrode (DME) | 2.0-13.0 | pH-dependent reduction waves. researchgate.net |
| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | 2.0-13.0 | Two peaks observed at pH 4-6 and 9-12; one peak at pH 7, 8, and 13. researchgate.net |
| DC Voltammetry (DCV) | Hanging Mercury Drop Electrode (HMDE) | 2.0-13.0 | pH-dependent reduction peaks. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | 2.0-13.0 | Used to determine optimal conditions for quinazoline determination. researchgate.net |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | 1.7-11.4 | Used to study the stability of quinoxaline, a related diazine. dtu.dk |
Future Perspectives and Emerging Research Directions
Development of More Potent and Selective Agents
A primary focus of current research is the rational design of quinazoline-7-carboxylic acid derivatives to achieve higher potency and greater selectivity for specific biological targets. This involves intricate structural modifications to optimize interactions with enzyme active sites or receptors.
One promising area is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in metabolic, renal, and cardiovascular disorders. acs.orgnih.gov Researchers have synthesized novel quinazolinone-7-carboxamides by modifying a previously identified 5-lipoxygenase-activating protein (FLAP) inhibitor. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that the amide and thiobenzyl groups attached to the quinazolinone core are crucial for potent sEH inhibition. acs.orgnih.gov Several compounds from this series demonstrated significant inhibitory activity. nih.gov For instance, compound 34 not only inhibits sEH but also retains activity against FLAP-mediated leukotriene biosynthesis. nih.gov
Another therapeutic target is β-glucocerebrosidase (GCase), an enzyme linked to Gaucher's disease, Parkinson's disease, and Lewy body dementia. acs.org A high-throughput screening identified a class of quinazoline (B50416) inhibitors of GCase. Through rational design and SAR studies, a new series of derivatives was developed with single-digit nanomolar potency. These compounds selectively stabilize the GCase enzyme and have been shown in cell assays to increase the protein concentration and activity of the N370S mutant GCase. acs.org
In oncology, efforts are directed at overcoming drug resistance. New covalent quinazoline inhibitors have been identified that show potent inhibitory activity against epidermal growth factor receptor (EGFR) kinase mutations (L858R and T790M) that confer resistance to first-generation inhibitors. nih.gov Specifically, compounds 6d and 6h were found to be more effective than afatinib (B358) and osimertinib (B560133) in in-vitro cell assays. nih.gov Furthermore, derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been developed as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumorigenesis. nih.gov The inhibitory potency and selectivity were found to be highly dependent on the substitution pattern on the 2-phenyl ring and the position of the carboxylic acid on the anilino motif. nih.gov
Inhibitory Activity of Selected Quinazoline-7-Carboxamide Derivatives
Novel Therapeutic Applications Beyond Current Scope
While quinazolines are well-known for their anticancer properties, emerging research is uncovering their potential in a wider range of diseases. ekb.egaurak.ac.aeekb.eg The development of this compound derivatives as sEH inhibitors opens up therapeutic possibilities for cardiovascular, renal, and metabolic diseases by maintaining beneficial levels of epoxyeicosatrienoic acids (EETs). acs.orgnih.gov These molecules reduce inflammation, improve mitochondrial function, and decrease oxidative stress. nih.gov
The anti-inflammatory potential of this scaffold is a significant area of investigation. Carboxyl-containing quinazolines are being explored as a novel class of anti-inflammatory agents. zsmu.edu.ua The rationale is that the carboxylic acid group can mimic the pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. zsmu.edu.ua This has led to the identification of dual-action ligands, such as those that act as antagonists at both the histamine (B1213489) H₁ and H₄ receptors, conferring in vivo anti-inflammatory properties. acs.org
Beyond inflammation and cancer, quinazoline derivatives are being investigated for other novel applications. For example, certain quinazolinone analogues have been designed as inhibitors of the pseudomonas quinolone signal (PQS) response, a quorum-sensing system in the bacterium Pseudomonas aeruginosa. nih.gov Inhibiting this pathway could offer a new strategy for treating infections caused by this opportunistic pathogen. nih.gov Furthermore, the modulation of GCase by quinazoline derivatives points towards their potential use in treating neurodegenerative disorders like Parkinson's disease. acs.org
Integration of Advanced Computational and Experimental Approaches
The discovery and optimization of this compound derivatives are increasingly driven by a synergy between computational and experimental methods. researchgate.net In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are now integral to modern drug design. researchgate.netresearchgate.net
These computational tools allow researchers to predict how a molecule will bind to its target, guiding the rational design of more potent and selective compounds before they are synthesized. researchgate.net For example, molecular docking was used to guide the design of quinazolinone analogues as quorum sensing inhibitors by predicting their interaction with the PqsR receptor's ligand-binding domain. nih.gov Similarly, computational studies were employed to optimize the structure of the EGFR kinase inhibitor erlotinib (B232), using molecular docking to predict its binding mode and affinity. researchgate.net In the search for new anti-inflammatory agents, molecular docking and druglike criteria calculations were used to theoretically substantiate the potential of carboxyl-containing quinazolines, which was later confirmed by in vivo experiments. zsmu.edu.ua These integrated approaches, combining cheminformatics, molecular modeling, and experimental validation, accelerate the development cycle and improve the success rate of identifying promising drug candidates. researchgate.net
Exploration of New Synthetic Paradigms
The synthesis of the quinazoline core and its derivatives is a mature field, yet new and more efficient synthetic methodologies are continuously being explored to facilitate the creation of diverse chemical libraries. ekb.eg Researchers are developing novel routes to access specific substitution patterns on the quinazoline ring that are crucial for biological activity.
One detailed synthetic pathway for quinazolinone-7-carboxamides begins with dimethyl aminoterephthalate. acs.orgnih.gov This starting material is hydrolyzed and then selectively esterified. Subsequent reactions involving thionyl chloride and ammonium (B1175870) isothiocyanate lead to the formation of a key quinazoline intermediate, which can be further modified to produce the final amide derivatives. acs.orgnih.gov
Another established strategy for creating 2-aryl-quinazolin-4-yl aminobenzoic acids involves a multi-step process. nih.gov It starts with the reaction of various aldehydes with anthranilamide, followed by a chlorination step using phosphorus oxychloride to create key chloroquinazoline intermediates. These intermediates are then reacted with appropriate aminobenzoic acids to yield the target compounds. nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing 2-substituted-4(3H)-quinazolinones from anthranilic acid. ekb.eg These evolving synthetic paradigms are essential for expanding the chemical space of this compound derivatives available for biological screening.
Investigation of In Vivo Efficacy and Advanced Toxicological Profiles
Ultimately, the therapeutic potential of any new compound must be validated through in vivo studies. Research on this compound derivatives is progressing from in vitro assays to animal models to assess their efficacy and begin to characterize their toxicological profiles.
In oncology, novel quinazoline-based EGFR inhibitors have been tested in mouse xenograft models. nih.gov Specific compounds demonstrated significant tumor growth inhibition in NCI-H1975 lung cancer xenografts, providing crucial proof-of-concept for their anti-cancer activity in a living organism. nih.govnih.gov
The anti-inflammatory activity of carboxyl-containing quinazolines has also been confirmed in vivo. zsmu.edu.ua Using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, researchers found that several series of these compounds could significantly reduce swelling, with some demonstrating activity comparable to the reference drug, diclofenac (B195802) sodium. zsmu.edu.ua These in vivo studies are critical for validating the therapeutic hypotheses generated from in vitro and in silico work and are a necessary step in the preclinical development of new drug candidates based on the this compound scaffold.
In Vivo Anti-Inflammatory Activity of Quinazoline Derivatives
Click to view interactive data table
| Compound Series | Model | Edema Inhibition (%) | Reference |
|---|---|---|---|
| (Quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids | Carrageenan-induced paw edema | 17.0–50.0 | zsmu.edu.ua |
| 2-Carboxyalkyl-(phenyl-)- acs.orgnih.govekb.egtriazolo[1,5-c]quinazolines | Carrageenan-induced paw edema | 0.00–40.63 | zsmu.edu.ua |
| 2-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)alkyl-(phenyl-)carboxylic acids | Carrageenan-induced paw edema | 2.43–49.65 | zsmu.edu.ua |
Q & A
Q. What are the key physicochemical properties of quinazoline-7-carboxylic acid, and how do they influence experimental design?
this compound (CAS 1234616-41-1) has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . Its carboxylic acid group confers typical reactivity, such as participation in esterification, amidation, and coordination chemistry. The compound's solubility in polar solvents (e.g., DMSO, ethanol) and stability under varying pH conditions must be empirically verified for experimental reproducibility. Storage recommendations include keeping the compound in a sealed container under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation .
| Key Stability Considerations |
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| Storage Temperature |
| Light Sensitivity |
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Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves cyclization of substituted anthranilic acid derivatives or functionalization of preformed quinazoline scaffolds. For example:
- Route 1 : Alkaline hydrolysis of quinazoline-7-carboxylate esters (e.g., ethyl ester) under reflux with NaOH/EtOH .
- Route 2 : Direct carboxylation via CO₂ insertion under palladium catalysis, though this requires optimization of temperature and ligand systems . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity at the 7-position .
Q. How can researchers characterize this compound and distinguish it from structural analogs?
Advanced spectroscopic methods are essential:
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns unique to the 7-substituted isomer.
- HPLC-PDA : Use reverse-phase chromatography with UV detection (λ ~260 nm) to assess purity (>97%) and differentiate from quinazoline-6-carboxylic acid .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., anti-proliferative assays) may arise from variations in cell lines, assay protocols, or impurity profiles. To address this:
- Apply the PICO framework to standardize experimental variables: P opulation (cell type), I ntervention (compound concentration, exposure time), C omparison (positive controls), O utcome (IC₅₀, apoptosis markers) .
- Validate compound purity using orthogonal methods (e.g., elemental analysis, HRMS) and ensure batch-to-batch consistency .
Q. How can computational methods optimize the design of this compound-based inhibitors?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target proteins (e.g., kinases). Key steps:
Q. What experimental frameworks are recommended for studying the environmental impact or degradation pathways of this compound?
Follow OECD Guidelines for Testing Chemicals :
- Hydrolysis Studies : Expose the compound to buffers at pH 4, 7, and 9 (25–50°C) to assess stability.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC₅₀ values.
- Advanced Oxidation Processes (AOPs) : Evaluate UV/H₂O₂ or Fenton reaction efficiency in degrading the compound .
Methodological Guidance
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental goals and identify confounding variables .
- Synthetic Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters (e.g., solvent, catalyst loading) and maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
